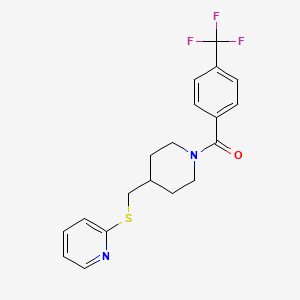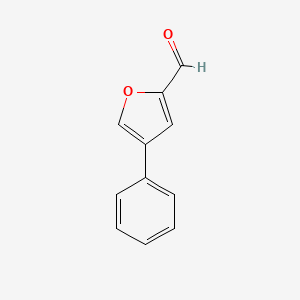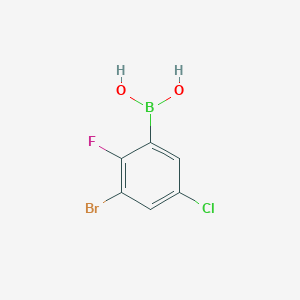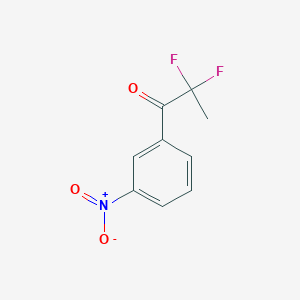
1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a urea derivative with a cyclohexyl group, a morpholino group, and a thiophenyl group attached. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The thiophene group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in organic semiconductors .
Scientific Research Applications
Synthesis and Biochemical Evaluation
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess antiacetylcholinesterase activity. This work aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility. The study highlighted that a cyclohexyl group can advantageously replace the initially optimized benzyl group, showing that an aromatic residue is not a prerequisite for activity (Vidaluc et al., 1995).
Stereochemical Synthesis
The synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor were described, involving stereospecific hydroboration and oxidation-reduction sequences. This process underscores the importance of stereochemistry in the pharmacological efficacy of urea derivatives (Chen et al., 2010).
Structural Characterization
The crystal structure of a specific compound with a morpholine and cyclohexane ring was analyzed, revealing their conformations and intermolecular hydrogen bonding patterns. Such structural insights are crucial for understanding the molecular basis of the compound's interactions and reactivity (Rao et al., 2010).
Chemical Reactivity and Applications
Another study focused on the reactivity of a precursor compound towards various reagents, including dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea, among others. This work highlighted the compound's potential as a chemical intermediate in the synthesis of antimicrobial agents (Elkholy & Morsy, 2006).
Packing Principles for Solvates
Research on the solvates of urea and thiourea with solvents like 1,4-dioxane and morpholine provided insights into the packing principles of these compounds. Understanding these principles aids in the prediction of crystalline structures and their potential applications in material science (Taouss et al., 2013).
properties
IUPAC Name |
1-cyclohexyl-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-14(19-18(22)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-23-12-10-21/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDXOUUPUBPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)


![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)

![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)
![N-(2,6-difluorophenyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2999530.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2999531.png)
